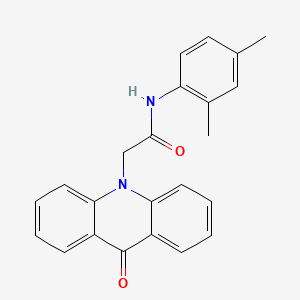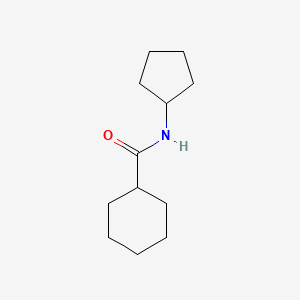
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide, also known as DMAPT, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. DMAPT has been found to have anti-tumor effects in a variety of cancer types, and research is ongoing to better understand its mechanisms of action and potential clinical applications.
Wirkmechanismus
The exact mechanism of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is not fully understood, but it is thought to involve the inhibition of the transcription factor NF-kappaB. NF-kappaB is a protein that plays a key role in regulating the immune system and inflammation, but it is also involved in the development and progression of cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit NF-kappaB activity, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to have other biochemical and physiological effects. For example, N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been shown to have anti-inflammatory effects and to inhibit the growth and invasion of bacteria. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has also been found to have neuroprotective effects, potentially making it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide as a research tool is its specificity for inhibiting NF-kappaB activity. This allows researchers to study the role of NF-kappaB in various biological processes, including cancer development and progression. However, one limitation of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide is its potential toxicity, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide. One area of interest is the development of more specific and less toxic NF-kappaB inhibitors. Another area of interest is the use of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide in combination with other cancer therapies, such as chemotherapy and radiation, to enhance their effectiveness. Additionally, research is ongoing to better understand the mechanisms of action of N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide and its potential clinical applications in cancer treatment and other diseases.
Synthesemethoden
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. One common method involves the reaction of 2,4-dimethylaniline with ethyl 2-bromoacetate, followed by the reaction of the resulting product with 9-chloroacridine. The final step involves the reaction of the resulting intermediate with ammonia to form N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been the subject of numerous scientific studies, with a focus on its potential as an anti-cancer agent. Research has shown that N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has anti-tumor effects in a variety of cancer types, including breast, prostate, and lung cancer. N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels that tumors need to grow).
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O2/c1-15-11-12-19(16(2)13-15)24-22(26)14-25-20-9-5-3-7-17(20)23(27)18-8-4-6-10-21(18)25/h3-13H,14H2,1-2H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQDNDQVVYKGQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C4=CC=CC=C42)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethylphenyl)-2-(9-oxoacridin-10-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-[(1-benzylbenzimidazol-2-yl)methyl]piperazin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B7558245.png)
![N-[5-[(4-sulfamoylphenyl)methyl]-1,3-thiazol-2-yl]butanamide](/img/structure/B7558249.png)
![1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-N-methylpiperidine-3-carboxamide](/img/structure/B7558264.png)
![4-fluoro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B7558270.png)
![1-Benzyl-4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B7558287.png)
![4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558303.png)
![1-[2-[(4-Oxo-2,6-diphenyl-1,4lambda5-oxaphosphinin-4-yl)amino]-4-phenyl-1,3-thiazol-5-yl]ethanone](/img/structure/B7558309.png)
![4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558321.png)
![4-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-phenylethyl)pyrrolidin-2-one](/img/structure/B7558327.png)
![2-[1-[2-(4-Methoxypiperidin-1-yl)-2-oxoethyl]cyclohexyl]acetic acid](/img/structure/B7558330.png)
![[2-(4-nitroanilino)-2-oxoethyl] 3-(3-oxo-4H-quinoxalin-2-yl)propanoate](/img/structure/B7558332.png)
![[2-(1-ethyl-2-phenylindol-3-yl)-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7558338.png)